Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is an organic compound with a pyrrole ring structure
Scientific Research Applications
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Safety and hazards associated with pyrrole derivatives can vary. For example, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has hazard statements H302,H315,H319,H335 indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrrole derivatives are a potential source of biologically active compounds and have a significant set of advantageous properties. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to explore the synthesis, properties, and applications of new pyrrole derivatives.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, have been shown to interact with their targets, leading to various changes in cell biology .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been shown to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. One method involves the slow addition of the ester to a reaction mixture, followed by heating to reflux and subsequent cooling .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields a hydroxymethyl derivative.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with ethyl ester instead of methyl ester.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and solubility. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-8-7(9(12)13-2)4-6(5-11)10-8/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSORDLFYJFNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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